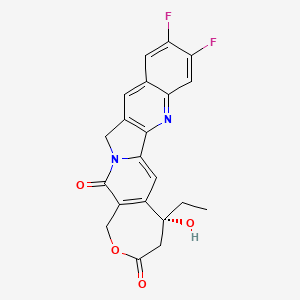

Diflomotecan

Description

Properties

IUPAC Name |

(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQCJSBXBZRMTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026358 | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220997-97-7 | |

| Record name | Diflomotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflomotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOMOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diflomotecan mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of Diflomotecan in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BN-80915) is a potent, third-generation, orally active homocamptothecin, a class of chemotherapeutic agents that target DNA topoisomerase I (Top1).[1][2] As a 10,11-difluoro-homocamptothecin, its distinctive chemical structure, featuring a seven-membered E-ring, confers enhanced plasma stability compared to its predecessors like topotecan and irinotecan.[2][3] This guide elucidates the core mechanism of action of this compound, detailing its interaction with the Top1-DNA complex, the subsequent induction of DNA damage, and the cellular responses that culminate in cancer cell death. It provides quantitative data on its cytotoxic activity, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows involved.

Core Mechanism of Action: Inhibition of Topoisomerase I

The primary molecular target of this compound, like all camptothecins, is the nuclear enzyme DNA topoisomerase I.[3][4] Top1 plays a crucial role in cellular processes such as DNA replication and transcription by relieving torsional stress in the DNA double helix.[5][6] It achieves this by inducing transient single-strand breaks, allowing the DNA to rotate, and then religating the break.[5]

This compound exerts its cytotoxic effect by trapping the Top1-DNA covalent intermediate, often referred to as the "cleavable complex".[4][5] The drug intercalates into the DNA at the site of the single-strand break and stabilizes the complex.[5] This action prevents the Top1-mediated religation of the DNA strand.[][8]

The formation of these stabilized ternary (this compound-Top1-DNA) complexes is not immediately lethal to the cell. However, the critical cytotoxic event occurs during the S-phase of the cell cycle when the advancing DNA replication fork collides with these stalled complexes.[4][9] This collision leads to the conversion of the single-strand breaks into irreversible and highly lethal DNA double-strand breaks (DSBs).[9][10]

Induction of the DNA Damage Response (DDR)

The generation of DSBs by this compound triggers a complex signaling network known as the DNA Damage Response (DDR).[11] The DDR is a crucial cellular mechanism that senses DNA damage and orchestrates a response involving cell cycle arrest, activation of DNA repair machinery, and, if the damage is irreparable, the initiation of programmed cell death (apoptosis).[12][13]

Key events in the this compound-induced DDR include:

-

Damage Sensing: DSBs are rapidly recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex.

-

Transducer Kinase Activation: The MRN complex recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[10]

-

Signal Amplification: Activated ATM phosphorylates a multitude of downstream targets. A critical early event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[9][13] γH2AX serves as a scaffold to recruit additional DDR factors to the site of damage, amplifying the signal.

-

Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation and activation of checkpoint kinases like CHK2. This cascade results in the stabilization of the tumor suppressor p53 and the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G2/M checkpoint.[] This pause provides the cell with time to attempt DNA repair.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the sustained DDR signaling, often mediated by p53, activates the intrinsic apoptotic pathway, leading to the activation of caspases and eventual cell death.[]

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those resistant to other chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| A549 | Non-small cell lung cancer | 3.4 | WST-1 | [1][14] |

| HT-29 | Colorectal adenocarcinoma | 8.4 | WST-1 | [1][14] |

| T-24 | Bladder carcinoma (chemo-resistant) | 0.4 | WST-1 | [1] |

Experimental Protocols

Cytotoxicity Assay (WST-1 Method)

This protocol outlines the determination of this compound's IC50 value using a water-soluble tetrazolium salt (WST-1) assay, which measures cell proliferation and viability.

Objective: To quantify the concentration of this compound required to inhibit the growth of a cancer cell line population by 50%.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

96-well microplates

-

WST-1 reagent

-

Microplate reader (450 nm absorbance)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the various drug concentrations (typically ranging from picomolar to micromolar). Include vehicle control (DMSO-containing medium) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO2. The WST-1 is bioreduced by metabolically active cells into a formazan dye, resulting in a color change.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells: (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Western Blot for γH2AX Detection

Objective: To qualitatively or quantitatively assess the induction of DNA double-strand breaks by detecting the phosphorylation of H2AX.

Materials:

-

Cancer cells treated with this compound (and controls)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-γH2AX, anti-β-actin or GAPDH as loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for desired time points. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat samples at 95°C for 5 minutes to denature proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: The intensity of the γH2AX band (at ~15 kDa) indicates the level of DSBs. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes.

Conclusion

This compound is a highly potent Topoisomerase I inhibitor with a well-defined mechanism of action. By stabilizing the Top1-DNA cleavable complex, it leverages the cell's own replication machinery to induce lethal double-strand breaks. This damage subsequently activates the DNA Damage Response pathway, forcing cancer cells into cell cycle arrest and ultimately apoptosis. Its superior plasma stability and potent cytotoxicity, even in chemo-resistant cell lines, underscore its promise as a valuable agent in cancer therapy. The experimental protocols and pathways detailed in this guide provide a framework for further investigation and development of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Damage Response [astrazeneca.com]

- 12. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]

- 13. A novel DNA damage repair-related signature for predicting prognositc and treatment response in non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

A New Frontier in Cancer Therapy: A Technical Guide to the Indenoisoquinolines, a Promising Class of Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topoisomerase I (Top1) remains a clinically validated and critical target in oncology. For decades, the therapeutic landscape has been dominated by camptothecin analogs, such as topotecan and irinotecan. While effective in certain malignancies, their clinical utility is often hampered by limitations including chemical instability of the lactone ring, susceptibility to drug efflux pumps leading to resistance, and significant toxicities. This whitepaper introduces the indenoisoquinolines, a novel, non-camptothecin class of synthetic Top1 inhibitors that have emerged from extensive preclinical and clinical investigation as a promising alternative.

This document provides an in-depth technical overview of the lead clinical candidates from the indenoisoquinoline class: LMP400 (indotecan) , LMP776 (indimitecan) , and LMP744 . We will delve into their mechanism of action, present a comprehensive summary of their preclinical and clinical data, detail key experimental protocols for their evaluation, and explore their structure-activity relationships. The indenoisoquinolines offer several key advantages over traditional camptothecins, including enhanced chemical stability, the ability to overcome camptothecin-resistance mechanisms, and a distinct DNA cleavage site preference. These characteristics position them as a significant advancement in the pursuit of more effective and better-tolerated Top1-targeted cancer therapies.

Mechanism of Action: Stabilizing the Topoisomerase I-DNA Cleavage Complex

Like camptothecins, indenoisoquinolines are Top1 poisons. Their primary mechanism of action is the stabilization of the covalent Top1-DNA cleavage complex (Top1cc).[1] Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing a transient single-strand break. This process involves the formation of a covalent bond between a tyrosine residue in the enzyme and the 3'-phosphate of the cleaved DNA strand.[2] The indenoisoquinolines intercalate into the DNA at the site of cleavage, physically preventing the re-ligation of the broken DNA strand.[3] This trapping of the Top1cc leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks when a replication fork collides with the stalled complex.[1] This ultimately triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[4]

A key differentiator of the indenoisoquinolines is their distinct DNA cleavage site preference compared to camptothecins, suggesting they may target the genome differently and potentially exhibit a different spectrum of antitumor activity.[5] Furthermore, the Top1cc stabilized by indenoisoquinolines has been shown to be more persistent than those induced by camptothecins, which may contribute to their enhanced potency and prolonged duration of action.[5]

Preclinical and Clinical Data Overview

The lead indenoisoquinolines, LMP400, LMP776, and LMP744, have undergone extensive preclinical evaluation and have progressed into Phase I clinical trials.

In Vitro Cytotoxicity

The indenoisoquinolines have demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. A notable feature is their enhanced potency in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This suggests a synthetic lethal interaction, where the inhibition of Top1-mediated DNA repair is particularly effective in cells that already have a compromised ability to repair double-strand breaks.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Notes |

| LMP400 (Indotecan) | P388 | Leukemia | 300 | [6][7] |

| HCT116 | Colon Cancer | 1200 | [6][7] | |

| MCF-7 | Breast Cancer | 560 | [6][7] | |

| DLD1 BRCA2 wild-type | Colon Cancer | 35 | [8] | |

| DLD1 BRCA2 -/- | Colon Cancer | 12.5 | [8] | |

| LMP776 (Indimitecan) | DT40 BRCA1/2 wild-type | Chicken B-cell Lymphoma | 18 | [8] |

| DT40 BRCA1/2 deficient | Chicken B-cell Lymphoma | 5 | [8] | |

| DLD1 BRCA2 wild-type | Colon Cancer | 40 | [8] | |

| DLD1 BRCA2 -/- | Colon Cancer | 10 | [8] | |

| LMP744 | DT40 BRCA1/2 wild-type | Chicken B-cell Lymphoma | 40 | [8] |

| DT40 BRCA1/2 deficient | Chicken B-cell Lymphoma | 7 | [8] | |

| DLD1 BRCA2 wild-type | Colon Cancer | 45 | [8] | |

| DLD1 BRCA2 -/- | Colon Cancer | 15 | [8] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated significant anti-tumor activity of the indenoisoquinolines.

| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| LMP400 (Indotecan) | BRCA1-deficient ovarian tumor allograft | 10 mg/kg | Significant inhibition of tumor growth and increased overall survival. | [7] |

| LMP744 | Small cell lung cancer (H82) | Not specified | Greater antitumor activity than topotecan. | [9] |

| LMP776 | Not specified | 10 mg/kg (MTD) | - | [7] |

Phase I Clinical Trial Data

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and recommended Phase II dose of LMP400, LMP776, and LMP744 in patients with advanced solid tumors and lymphomas.

| Compound | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Clinical Activity | Reference |

| LMP400 (Indotecan) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Target engagement demonstrated. | [10] |

| LMP776 (Indimitecan) | 12 mg/m²/day | Hypercalcemia, anemia, hyponatremia | No objective responses observed. | [1][3] |

| LMP744 | 190 mg/m²/day | Hypokalemia, anemia, weight loss | One confirmed partial response in a small cell lung cancer patient. | [3][9][11] |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Top1.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 500 µg/mL BSA)

-

Indenoisoquinoline compound dissolved in DMSO

-

Sterile deionized water

-

5x Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide solution (0.5 µg/mL)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each with a final volume of 20 µL.

-

To each tube, add 2 µL of 10x reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to bring the volume to 17 µL.

-

Add 1 µL of the indenoisoquinoline compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the reaction by adding 2 µL of human Topoisomerase I (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

-

Stain the gel with ethidium bromide solution for 15-30 minutes and destain in water.

-

Visualize the DNA bands under UV light. Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Indenoisoquinoline compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the indenoisoquinoline compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations (including a vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for γH2AX Detection

This technique is used to detect the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.

Materials:

-

Cancer cells treated with indenoisoquinolines

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Mechanism of Action of Indenoisoquinolines

Caption: Mechanism of action of indenoisoquinolines.

Experimental Workflow for Indenoisoquinoline Evaluation

Caption: Experimental workflow for indenoisoquinoline evaluation.

DNA Damage Response Pathway Activated by Indenoisoquinolines

Caption: DNA damage response pathway activated by indenoisoquinolines.

Structure-Activity Relationship (SAR)

The indenoisoquinoline scaffold provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

-

Aromatic Rings: The planarity of the polycyclic aromatic system is crucial for intercalation into the DNA at the Top1 cleavage site. Substitutions on the aromatic rings can significantly impact activity. For example, the introduction of a nitro group can enhance Top1 inhibition, while methoxy groups can improve cytotoxicity.[2] The position of nitrogen atoms within the aromatic system, creating azaindenoisoquinolines, also modulates activity, with 7-azaindenoisoquinolines showing potent Top1 inhibition and cytotoxicity.[3][8]

-

Lactam Side Chain: The nature of the substituent on the lactam nitrogen is critical for activity. The presence of a basic aminoalkyl side chain generally enhances water solubility and can lead to interactions with the DNA backbone or Top1 residues, thereby increasing potency.

-

Overcoming Resistance: A significant advantage of the indenoisoquinolines is their ability to evade the ATP-binding cassette (ABC) drug efflux transporters, such as P-glycoprotein (MDR1) and ABCG2, which are common mechanisms of resistance to camptothecins.[5] This suggests that indenoisoquinolines may be effective in tumors that have developed resistance to conventional Top1 inhibitors.

Future Directions and Conclusion

The indenoisoquinolines represent a significant advancement in the field of topoisomerase I inhibitors. Their unique chemical properties, distinct mechanism of action compared to camptothecins, and promising preclinical and early clinical data underscore their potential as a new generation of anticancer agents. The enhanced activity in HR-deficient tumors opens up exciting possibilities for their use in precision medicine, potentially in combination with PARP inhibitors to exploit synthetic lethality.

Further clinical development of LMP400, LMP776, and LMP744 is ongoing, with a focus on identifying patient populations most likely to benefit from these novel agents. Continued research into their structure-activity relationships will undoubtedly lead to the design of even more potent and selective indenoisoquinoline derivatives. This technical guide provides a comprehensive overview of the current state of knowledge on this promising new class of drugs, offering a valuable resource for researchers and clinicians working to advance the treatment of cancer.

References

- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsil… [ouci.dntb.gov.ua]

- 4. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and structure-activity relationships of indenoisoquinoline-derived topoisomerase I inhibitors in unsilencing the dormant Ube3a gene associated with Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide on Diflomotecan (BN-80915): A Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflomotecan (BN-80915) is a potent, orally active, semi-synthetic homocamptothecin analog that functions as a topoisomerase I inhibitor. Its unique seven-membered E-ring confers enhanced plasma stability compared to earlier camptothecins like topotecan and irinotecan, leading to superior preclinical anti-tumor activity. This compound stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA damage and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved in its cytotoxic effects.

Core Concepts: Mechanism of Action

This compound exerts its anticancer effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism can be summarized in the following steps:

-

Binding to the Topoisomerase I-DNA Complex: Topoisomerase I transiently cleaves a single strand of the DNA backbone to relieve torsional stress. This compound intercalates into this transient "cleavable complex."

-

Stabilization of the Cleavable Complex: By binding to the complex, this compound inhibits the religation of the cleaved DNA strand. This stabilized ternary complex (Topoisomerase I-DNA-Diflomotecan) is the primary lesion.

-

Induction of DNA Double-Strand Breaks: The collision of the DNA replication fork with the stabilized cleavable complex leads to the conversion of the single-strand break into a cytotoxic DNA double-strand break (DSB).

-

Activation of DNA Damage Response and Apoptosis: The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Quantitative Efficacy Data

The potency of this compound has been evaluated in various preclinical models. The following tables summarize the available quantitative data on its topoisomerase I inhibitory activity and in vitro cytotoxicity.

Table 1: Topoisomerase I Inhibition

| Assay Type | Endpoint | Value | Source |

| Topoisomerase I-mediated DNA Cleavage Assay | IC50 | Data not publicly available | N/A |

Table 2: In Vitro Cytotoxicity of this compound (BN-80915)

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Source |

| A549 | Non-Small Cell Lung Cancer | WST assay | IC50 | 3.4 | MedChemExpress |

| HT-29 | Colon Carcinoma | WST-1 assay | IC50 | 8.4 | MedChemExpress |

| T-24 | Bladder Carcinoma | WST-1 assay | IC50 | 0.4 | MedChemExpress |

| HL60 | Promyelocytic Leukemia | Apoptosis Assay | N/A | More pronounced apoptosis than SN-38 | [1] |

Table 3: In Vivo Efficacy of this compound (BN-80915)

| Animal Model | Tumor Xenograft | Dosing Regimen | Endpoint | Result | Source |

| Nude Rats | NCI-H460 (Non-Small Cell Lung Cancer) | Intravenous infusion (details not specified) | Tumor Growth | Marked antitumor activity | [2] |

Note: Detailed quantitative data such as tumor growth inhibition percentages from this study are not publicly available.

Key Signaling Pathways

This compound-induced DNA damage activates intricate signaling networks that determine the fate of the cancer cell. The two primary pathways are the DNA Damage Response and the subsequent induction of Apoptosis.

DNA Damage Response Pathway

The formation of DNA double-strand breaks by this compound initiates a signaling cascade to sense the damage and coordinate a cellular response.

Caption: DNA Damage Response Pathway Induced by this compound.

Apoptosis Signaling Pathway

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to be a potent inducer of apoptosis.

Caption: Intrinsic Apoptosis Pathway Activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

Caption: Workflow for Topoisomerase I DNA Cleavage Assay.

Protocol:

-

Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a specific oligonucleotide) is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.

-

Reaction Mixture: The reaction is typically performed in a buffer containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin.

-

Incubation: Purified human topoisomerase I is added to the reaction mixture containing the radiolabeled DNA substrate in the presence of varying concentrations of this compound. The reaction is incubated at 37°C for 30 minutes to allow for the formation of cleavable complexes.

-

Reaction Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/mL, followed by incubation at 37°C for 30 minutes. This traps the covalently bound topoisomerase I on the DNA.

-

Analysis: The DNA fragments are precipitated, washed, and then separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The intensity of the cleaved DNA fragments is proportional to the amount of stabilized cleavable complex.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width²)/2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered according to the desired schedule and route (e.g., oral gavage or intravenous injection).

-

Efficacy Evaluation: Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.

-

Toxicity Assessment: Animal well-being is monitored daily, and any signs of toxicity, such as significant weight loss, are recorded.

Conclusion

This compound (BN-80915) is a promising topoisomerase I inhibitor with a favorable preclinical profile characterized by high potency and enhanced stability. Its mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavable complex, leads to DNA damage and apoptosis in cancer cells. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular determinants of sensitivity to this compound and its efficacy in a broader range of cancer models.

References

The Discovery and Development of Diflomotecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflomotecan (BN-80915) is a synthetic homocamptothecin, a class of potent anti-cancer agents that target topoisomerase I. This technical guide provides a comprehensive timeline of its discovery and development, from initial synthesis to clinical evaluation. It details the preclinical and clinical studies, experimental methodologies, and the molecular mechanisms underlying its activity. This compound, a 10,11-difluoro-homocamptothecin, emerged as a promising candidate due to its enhanced plasma stability and significant preclinical anti-tumor activity compared to established camptothecins like irinotecan and topotecan.[1] It was the first homocamptothecin to advance to clinical trials.[1]

Discovery and Preclinical Development Timeline

The journey of this compound from a laboratory curiosity to a clinical candidate is marked by key milestones in its synthesis and preclinical evaluation.

Early 1990s: Emergence of Homocamptothecins The development of homocamptothecins was driven by the need to overcome the limitations of natural camptothecins, primarily their instability. The key structural modification in homocamptothecins is the expansion of the lactone E-ring by one methylene group, forming a more stable seven-membered β-hydroxylactone ring.

Prior to 1998: Synthesis of this compound While the exact date of the initial synthesis of this compound is not precisely documented in the available literature, a significant publication in the Journal of Medicinal Chemistry in 1998 detailed the synthesis and antitumor activity of a series of novel E-ring-modified camptothecin analogues, including the difluorinated homocamptothecin that would be named this compound. This indicates its discovery and initial synthesis occurred in the years leading up to this publication.

2001: Publication of Key Preclinical Data A pivotal publication in Anticancer Drugs in 2001 provided a comprehensive overview of the preclinical data for this compound (then referred to as BN 80915). This study highlighted its potent topoisomerase I poisoning activity, superior performance compared to SN-38 (the active metabolite of irinotecan) and topotecan in both cell-free and cellular assays, and its efficacy in multidrug-resistant cell lines. The study also demonstrated its improved plasma stability and significant in vivo efficacy in xenograft models.

Preclinical Experimental Protocols

In Vitro Cytotoxicity Assays The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. A common method for this is the MTT assay.

-

Cell Lines: A variety of human cancer cell lines were used, including HT-29 (colon), HCT-116 (colon), Caco-2 (colon), A549 (lung), T24 (bladder), MCF7 (breast), SKOV3 (ovary), DU145 (prostate), PC3 (prostate), HL-60 (leukemia), and K562 (leukemia), along with their multidrug-resistant counterparts.[1]

-

Methodology:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

The following day, cells are treated with serial dilutions of this compound, topotecan, and SN-38 for a continuous exposure period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

In Vivo Xenograft Models The antitumor efficacy of this compound in a living organism was assessed using human tumor xenograft models in immunocompromised mice.

-

Animal Model: Nude mice are commonly used for these studies.

-

Tumor Implantation: Human cancer cells, such as PC3 prostate cancer cells, are subcutaneously injected into the flank of the mice.[2]

-

Treatment Protocol:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

-

This compound is administered orally at various doses.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

The study continues for a predetermined period or until the tumors in the control group reach a specific size.

-

The tumor growth delay is calculated as the difference in the time it takes for the tumors in the treated and control groups to reach a certain volume.

-

Clinical Development Timeline

This compound was the first homocamptothecin to enter clinical trials, with several Phase I studies and a Phase II trial initiated to evaluate its safety, pharmacokinetics, and efficacy.

June 1999 - December 2000: First-in-Human Phase I Trial A Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of orally administered this compound in patients with solid tumors. The results of this study were published in 2003.

2003: Publication of Oral this compound Phase I Data The findings from the initial Phase I trial were published in Clinical Cancer Research. The study established a recommended Phase II dose for oral this compound.

March 2004: Initiation of Phase II Trial A Phase II, open-label, single-arm "proof of concept" study of intravenous this compound was initiated in patients with sensitive small cell lung cancer (SCLC) who had relapsed after first-line platinum-based chemotherapy. The clinical trial identifier for this study is NCT00080015.

2007: Publication of Intravenous this compound Phase I Data The results of a Phase I study evaluating the intravenous administration of this compound were published, further characterizing its safety and pharmacokinetic profile.

Post-2009: Status of Development While the Phase II trial for SCLC is listed as "completed", there is no readily available public information detailing the specific outcomes of this trial or the definitive reasons for the subsequent discontinuation of this compound's development. It is not uncommon for promising preclinical and early clinical candidates to not proceed to Phase III trials for a variety of reasons, including insufficient efficacy in Phase II, a challenging competitive landscape, or strategic decisions by the sponsoring company.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical and clinical development of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) of this compound | IC50 (nM) of SN-38 | IC50 (nM) of Topotecan |

| HT-29 | Colon | 0.3 | 20 | 40 |

| HCT-116 | Colon | Data not specified | Data not specified | Data not specified |

| Caco-2 | Colon | Data not specified | Data not specified | Data not specified |

| A549 | Lung | Data not specified | Data not specified | Data not specified |

| T24 | Bladder | Data not specified | Data not specified | Data not specified |

| MCF7 | Breast | Data not specified | Data not specified | Data not specified |

| SKOV3 | Ovary | Data not specified | Data not specified | Data not specified |

| DU145 | Prostate | Data not specified | Data not specified | Data not specified |

| PC3 | Prostate | Data not specified | Data not specified | Data not specified |

| HL-60 | Leukemia | Data not specified | Data not specified | Data not specified |

| K562 | Leukemia | Data not specified | Data not specified | Data not specified |

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided data for HT-29 cells highlights the superior potency of this compound.[1]

Table 2: Pharmacokinetic Parameters of Oral this compound (Phase I)

| Parameter | Value |

| Oral Bioavailability | 72% - 95%[1][3] |

| Recommended Phase II Dose | 0.27 mg/day for 5 days every 3 weeks[2] |

Table 3: Clinical Trial Timeline

| Phase | Start Date | End Date | Key Objectives | Status |

| Phase I (Oral) | June 1999 | December 2000 | Determine MTD, DLTs, and pharmacokinetics of oral this compound. | Completed |

| Phase II (IV) | March 2004 | Not specified | Evaluate the activity of intravenous this compound in SCLC. | Completed |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and transcription.

Topoisomerase I Inhibition this compound stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering programmed cell death (apoptosis). This compound has been shown to be a more potent inducer of these topoisomerase I-DNA cleavage complexes compared to SN-38.[1]

Apoptotic Signaling Pathway The precise downstream signaling cascade initiated by this compound-induced DNA damage is not fully elucidated but is known to involve the activation of caspases. In leukemia cell lines like HL-60, camptothecins have been shown to induce apoptosis through the intrinsic pathway.

Figure 1: Proposed Apoptotic Signaling Pathway of this compound. This diagram illustrates the proposed mechanism of action, starting from the inhibition of topoisomerase I in the nucleus to the activation of the intrinsic apoptotic pathway in the cytoplasm.

Conclusion

This compound represented a significant advancement in the development of topoisomerase I inhibitors, demonstrating superior preclinical potency and improved pharmacokinetic properties compared to its predecessors. Its journey through early-phase clinical trials provided valuable insights into the potential of homocamptothecins as anticancer agents. Although the development of this compound did not proceed to late-stage clinical trials and regulatory approval, the extensive research conducted has contributed to the broader understanding of this class of drugs and continues to inform the development of next-generation topoisomerase I inhibitors.

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Diflomotecan Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic strategies for diflomotecan, a potent homocamptothecin derivative and topoisomerase I inhibitor, along with its analogues. Detailed experimental methodologies, quantitative data, and visualizations of synthetic pathways and biological mechanisms are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction to this compound

This compound (formerly known as BN80905) is a fluorinated homocamptothecin analogue that exhibits significant antitumor activity.[1] Its mechanism of action involves the inhibition of topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[2][3] A key structural feature of this compound is its seven-membered E-ring lactone, which confers greater plasma stability compared to the six-membered lactone of camptothecin.[1] The synthesis of this compound and its derivatives is a critical area of research aimed at developing novel anticancer agents with improved efficacy and pharmacological properties.

Synthetic Strategies for the this compound Core

The total synthesis of this compound is a complex undertaking that has been elegantly addressed through the strategic construction of key building blocks. A pivotal intermediate is the DE ring fragment, for which two primary asymmetric routes have been established: the "acetal route" and the "amide route".[4][5] Both pathways converge on the synthesis of a chiral lactone, which serves as a cornerstone for the subsequent elaboration of the full pentacyclic structure.

The Acetal Route

The "acetal route" commences with 2-chloro-4-cyanopyridine and proceeds through a nine-step sequence.[4][5] A key transformation in this pathway is an efficient asymmetric acetate aldol addition to a ketone substrate, which establishes the (R)-configured quaternary stereocenter with high diastereoselectivity.[4][5] This method avoids chromatographic purifications, making it a practical and scalable approach.[4][5]

The Amide Route

Alternatively, the "amide route" begins with 2-chloroisonicotinic acid and also spans nine steps.[4][5] This strategy employs a secondary amide as a directing group to facilitate the ortho-lithiation of the pyridine ring.[4][5] Similar to the acetal route, a crucial step involves a practical asymmetric acetate aldol addition.[4][5] This route requires only a single chromatographic purification, offering an efficient alternative for the synthesis of the DE ring building block.[4][5]

Table 1: Comparison of Synthetic Routes for the DE Ring Fragment of this compound [4][5]

| Parameter | Acetal Route | Amide Route |

| Starting Material | 2-chloro-4-cyanopyridine | 2-chloroisonicotinic acid |

| Number of Steps | 9 | 9 |

| Overall Yield | 8.9% | 11.1% |

| Enantiomeric Ratio (er) | 99.95:0.05 | > 99.95:0.05 |

| Diastereomeric Ratio (dr) of Aldol Addition | 87:13 | 87:13 |

| Chromatographic Purifications | None | One |

Synthesis of this compound Analogues and Derivatives

The modular nature of the this compound synthesis allows for the introduction of various substituents on the A, B, and C rings to explore structure-activity relationships (SAR) and develop novel analogues with enhanced properties.

A-Ring Modifications

Modifications to the A-ring of the camptothecin scaffold have been explored to improve antitumor activity. For instance, the synthesis of 10-substituted derivatives can be achieved through various methods, including photoreactions of N-oxides. The introduction of hydroxyl, methoxyl, and other functional groups at this position can influence the drug's potency and pharmacological profile.

B-Ring Modifications

The B-ring of camptothecin analogues has also been a target for chemical modification. For example, 7-substituted derivatives are of significant interest. The introduction of lipophilic substituents at the 7-position has been shown to enhance molecular interactions and improve pharmacological properties.[6] Synthetic routes to 7-substituted analogues often involve the initial conversion of camptothecin to a 7-chloromethyl derivative, which can then be reacted with various nucleophiles to introduce a diverse range of functional groups.[6]

Experimental Protocols

While the full detailed experimental procedures from the primary literature should be consulted for precise replication, the following outlines the key experimental steps for the synthesis of the DE ring fragment of this compound as described by Peters et al. in The Journal of Organic Chemistry, 2006.

General Experimental Methods

All reactions using anhydrous solvents are typically carried out under an inert atmosphere (e.g., argon) in flame-dried glassware with magnetic stirring. Anhydrous solvents are often dispensed from a solvent purification system. Purification of reaction products is generally performed by flash chromatography using silica gel.

Key Reaction: Asymmetric Acetate Aldol Addition

A representative procedure for the asymmetric acetate aldol addition, a critical step in both the "acetal" and "amide" routes, would involve the slow addition of a solution of the ketone substrate to a pre-formed chiral lithium enolate at low temperatures (e.g., -78 °C). The reaction is then stirred for a specified period before being quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. The product is then extracted, purified, and characterized.

Table 2: Representative Spectroscopic Data for a this compound Intermediate

| Intermediate | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |

| DE Ring Fragment | Characteristic signals for the lactone and pyridine rings would be reported here. | Characteristic signals for the carbonyl, quaternary, and aromatic carbons would be reported here. |

Note: The specific shifts and coupling constants would be detailed in the supporting information of the cited literature.

Signaling Pathways of this compound

As a topoisomerase I inhibitor, this compound triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks during DNA replication. This DNA damage activates complex cellular response pathways.

DNA Damage Response

The presence of DNA double-strand breaks activates the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[7][8] These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[7][9] If the damage is too extensive to be repaired, the apoptotic cascade is initiated.

Apoptosis Induction

The apoptotic response to topoisomerase I inhibitors is multifaceted. It can be initiated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[10] Additionally, in some cell types, the extrinsic (death receptor) pathway, involving Fas and its ligand, can be activated.[3] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[3][10]

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway of Topoisomerase I Inhibition

Caption: this compound's mechanism of action.

Conclusion

The synthesis of this compound and its analogues remains a vibrant area of research, driven by the quest for more effective and safer anticancer therapies. The established "acetal" and "amide" routes provide robust and scalable platforms for the construction of the core homocamptothecin scaffold. Future efforts will likely focus on the development of novel derivatives with improved pharmacological profiles, leveraging the synthetic strategies outlined in this guide. A thorough understanding of the intricate signaling pathways activated by these compounds is paramount for the rational design of the next generation of topoisomerase I inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 4. Practical formal total syntheses of the homocamptothecin derivative and anticancer agent this compound via asymmetric acetate aldol additions to pyridine ketone substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. oncotarget.com [oncotarget.com]

- 10. aacrjournals.org [aacrjournals.org]

Investigational New Drug Diflomotecan: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflomotecan (BN80915) is an investigational new drug belonging to the homocamptothecin class of topoisomerase I inhibitors. It is a semi-synthetic derivative of camptothecin, modified with a 10,11-difluoro substitution and a seven-membered β-hydroxylactone E-ring. This structural modification confers greater plasma stability compared to earlier camptothecins like topotecan and irinotecan.[1] Preclinical and early clinical studies have explored its potential as a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental protocols to support further research and development.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA (the cleavable complex), preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks.

During the S-phase of the cell cycle, the collision of the replication fork with these stalled cleavable complexes results in the conversion of single-strand breaks into irreversible double-strand DNA breaks. The accumulation of these double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.[2][3][4]

Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis

References

Methodological & Application

Application Notes and Protocols for Developing Diflomotecan-Resistant Cancer Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflomotecan (BN-80915) is a potent, orally active topoisomerase I inhibitor that has shown promising preclinical antitumor activity.[1][2] As with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can limit its efficacy.[2] Understanding the mechanisms underlying this compound resistance is crucial for the development of strategies to overcome it. This document provides detailed protocols for the generation and characterization of this compound-resistant cancer cell line models, which are invaluable tools for studying resistance mechanisms and for the preclinical evaluation of novel therapeutic strategies.

This compound, a 10,11-difluoro-homocamptothecin, is an E-ring modified camptothecin analog with enhanced plasma stability compared to other topoisomerase I inhibitors like irinotecan and topotecan.[2][3] Its primary mechanism of action is the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA strand breaks and subsequent cancer cell death.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

| A549 | Lung Carcinoma | 3.4 | WST assay |

| HT-29 | Colon Adenocarcinoma | 8.4 | WST assay |

| T-24 | Bladder Carcinoma | 0.4 | WST assay |

Data sourced from MedChemExpress product information, citing PMID: 23578545 and PMID: 10841808.[1]

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cancer Cell Lines

This protocol describes a stepwise dose-escalation method for generating this compound-resistant cancer cell lines.

Materials:

-

Parental cancer cell line of interest (e.g., A549, HT-29, or T-24)

-

Complete cell culture medium (appropriate for the chosen cell line)

-

This compound (BN-80915)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks, plates, and other consumables

-

Trypsin-EDTA

-

Cell counting solution (e.g., trypan blue)

-

Hemocytometer or automated cell counter

-

Cryopreservation medium (e.g., complete medium with 10% DMSO)

Procedure:

-

Determine the initial IC50 of this compound:

-

Plate the parental cancer cells in 96-well plates at a predetermined optimal density.

-

The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.

-

Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

-

Initiate the Resistance Induction:

-

Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.

-

Initially, a significant number of cells will die.

-

Maintain the culture by changing the medium with fresh this compound-containing medium every 2-3 days.

-

When the surviving cells reach 70-80% confluency, subculture them.

-

At each passage, freeze a portion of the cells for backup.

-

-

Stepwise Increase of this compound Concentration:

-

Once the cells are growing steadily in the presence of the initial this compound concentration, gradually increase the drug concentration.

-

A common approach is to increase the concentration by 1.5 to 2-fold at each step.

-

Monitor the cells closely for signs of recovery and stable growth before the next concentration increase. This process can take several months.

-

-

Establishment and Maintenance of the Resistant Cell Line:

-

Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.

-

The resulting cell line is considered this compound-resistant.

-

Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.

-

Periodically check the IC50 of the resistant cells to ensure the stability of the resistance.

-

Protocol 2: Characterization of this compound-Resistant Cell Lines

A. Assessment of Drug Resistance Level (IC50 Determination)

-

Perform a cell viability assay as described in Protocol 1, Step 1, on both the parental and the resistant cell lines.

-

Calculate the IC50 values for both cell lines.

-

The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.

B. Western Blot Analysis for Topoisomerase I and ABCG2 Expression

Materials:

-

Parental and this compound-resistant cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Topoisomerase I, anti-ABCG2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse the parental and resistant cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each cell line by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Quantify the band intensities to compare the expression levels of Topoisomerase I and ABCG2 between the parental and resistant cells.[5][6]

-

C. Topoisomerase I Activity Assay (DNA Relaxation Assay)

Materials:

-

Nuclear extracts from parental and resistant cells

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[7]

-

Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop buffer/gel loading dye.[7]

-

Resolve the DNA on a 1% agarose gel.[8]

-

Stain the gel with ethidium bromide and visualize the DNA under UV light.[8]

-

Topoisomerase I activity is indicated by the conversion of supercoiled DNA to relaxed DNA. Compare the activity between the parental and resistant cell extracts.

-

D. ABC Transporter Activity Assay (Fluorescent Substrate Accumulation)

Materials:

-

Parental and this compound-resistant cells

-

Fluorescent substrate for ABCG2 (e.g., Pheophorbide A or BODIPY-prazosin)

-

Known ABCG2 inhibitor (e.g., Ko143) as a positive control

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Harvest and resuspend the parental and resistant cells in HBSS.

-

-

Substrate Incubation:

-

Incubate the cells with the fluorescent substrate in the presence or absence of the ABCG2 inhibitor.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Fluorescence Measurement:

-

Wash the cells to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[9]

-

Reduced accumulation of the fluorescent substrate in the resistant cells compared to the parental cells suggests increased ABC transporter activity. This effect should be reversible by the ABCG2 inhibitor.

-

Mandatory Visualizations

Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.

Caption: Signaling pathways of this compound action and mechanisms of resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a promising homocamptothecin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A multicentre phase I and pharmacokinetic study of BN80915 (this compound) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of topoisomerase I inhibition: Western blot determination of topoisomerase I and cleavable complex in patients with upper gastrointestinal malignancies treated with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Assay of topoisomerase I activity [protocols.io]

- 9. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Diflomotecan in Combination with Other Chemotherapy Agents

A Note to Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a foundational understanding of Diflomotecan based on existing data and outlines general principles and methodologies that would be essential for investigating its potential in combination therapies. The provided protocols are therefore templates, designed to be adapted and optimized for specific research questions and combination strategies.

Introduction to this compound

This compound is a 10,11-difluoro-homocamptothecin, a class of topoisomerase I inhibitors characterized by enhanced plasma stability and potent anti-tumor activity in preclinical models when compared to established camptothecins like irinotecan and topotecan.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3]

Phase I clinical trials have been conducted for both intravenous and oral formulations of this compound.[1][2] These studies have primarily identified hematological toxicities as dose-limiting, with less severe gastrointestinal side effects compared to other topoisomerase I inhibitors.[1][2] The oral formulation of this compound exhibits high bioavailability, making it a convenient option for protracted exposure schedules.[1][2]

Rationale for Combination Therapy

The principle of combining chemotherapeutic agents is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and minimize toxicity by using lower doses of individual agents. For a topoisomerase I inhibitor like this compound, logical combination partners would include agents with non-overlapping mechanisms of action and toxicity profiles. Potential classes of drugs for combination studies with this compound include:

-

Platinum-based agents (e.g., Cisplatin, Carboplatin): These drugs form DNA adducts, leading to DNA damage and apoptosis. The combination could enhance DNA damage and overwhelm cellular repair mechanisms.

-

Taxanes (e.g., Paclitaxel, Docetaxel): These agents disrupt microtubule function, leading to mitotic arrest. Combining a cell cycle-specific agent acting in the S-phase (this compound) with one acting in the M-phase (taxanes) could lead to enhanced cytotoxicity.

-

Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil): These drugs interfere with the synthesis of DNA and RNA. Combining them with an agent that causes DNA strand breaks could result in a potent synergistic effect.

-

Targeted therapies (e.g., PARP inhibitors, EGFR inhibitors): Depending on the genetic background of the cancer, combining this compound with targeted agents that inhibit specific signaling pathways or DNA repair mechanisms could be a promising strategy.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the theoretical mechanism of action of this compound and a general workflow for evaluating its combination with another chemotherapy agent.

Caption: Mechanism of action of this compound.

Caption: General workflow for preclinical evaluation of combination therapy.

Experimental Protocols (Templates)

The following are template protocols that can be adapted for studying this compound in combination with other chemotherapy agents.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess the synergistic, additive, or antagonistic effects of the combination.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Combination agent (stock solution in appropriate solvent)

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, prepare a matrix of concentrations (checkerboard assay).

-